molecular formula C19H18N4O4S B2617279 8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione CAS No. 901755-62-2

8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B2617279
CAS No.: 901755-62-2
M. Wt: 398.44
InChI Key: BLDQOOUOTLORKG-UHFFFAOYSA-N
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Description

8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a complex heterocyclic compound. It belongs to the class of triazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines a triazole ring with a quinazoline scaffold, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique due to its specific combination of a triazole ring with a quinazoline scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-24-11-4-6-12(7-5-11)27-10-17-21-18-13-8-15(25-2)16(26-3)9-14(13)20-19(28)23(18)22-17/h4-9H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIANEQNDPRCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=C4C=C(C(=CC4=NC(=S)N3N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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